1-Methyl-5-(piperazin-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(piperazin-1-yl)-1H-indole is a compound that features an indole ring fused with a piperazine moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. The indole ring system is prevalent in many alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(piperazin-1-yl)-1H-indole typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole product. This reaction is carried out at ambient temperature and then heated to 190°C for 4.5 hours
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the indole ring or the piperazine moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
1-Methyl-5-(piperazin-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1-Methyl-5-(piperazin-1-yl)-1H-indole is unique due to its combination of the indole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-methyl-5-piperazin-1-ylindole |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3 |
InChI Key |
MUSJJQYZCJVXHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.